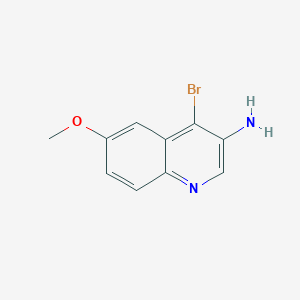![molecular formula C19H19FN4OS2 B2926066 N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1226432-41-2](/img/structure/B2926066.png)
N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN4OS2 and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antiviral Activities
Research has identified compounds with structural similarities to N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide showcasing notable antimicrobial and antiviral properties. For instance, compounds derived from piperazine doped with febuxostat, including urea and thiourea derivatives, demonstrated significant antimicrobial and antiviral activities, particularly against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antimicrobial agents from this chemical class (Reddy et al., 2013).
Drug Metabolism and Pharmacokinetics
Studies on related compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist, offer insights into the metabolism and pharmacokinetics of similar chemical entities. These studies provide a foundational understanding of how such compounds are processed in the body, highlighting their metabolism predominantly via fecal excretion and identifying key metabolites. This information is crucial for drug development processes, ensuring safety and efficacy (Renzulli et al., 2011).
Synthesis and Biological Evaluation
The development and biological evaluation of compounds containing the fluorophenylpiperazine moiety, such as in the synthesis of hybrid molecules integrating penicillanic or cephalosporanic acid moieties, underscore their potential for antimicrobial applications. These compounds have shown varying degrees of antimicrobial, antiurease, and antilipase activities, suggesting a versatile application in addressing bacterial resistance and exploring new therapeutic avenues (Başoğlu et al., 2013).
Diagnostic and Therapeutic Potential
The exploration of fluorine-18 labeled compounds, like 5-HT1A antagonists, for positron emission tomography (PET) imaging signifies the diagnostic applications of fluorophenylpiperazine derivatives. Such studies not only contribute to understanding the brain's serotonergic system but also open up new possibilities for diagnosing and monitoring psychiatric and neurological disorders (Lang et al., 1999).
Antituberculosis Activity
Research into the synthesis and evaluation of benzothiazolo imidazole compounds for their antimycobacterial activity illustrates the potential of fluorophenylpiperazine derivatives in combating tuberculosis. By designing compounds that target Mycobacterium tuberculosis, these studies contribute valuable insights into developing new antituberculosis drugs, a critical need given the rising drug resistance (Sathe et al., 2011).
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS2/c1-26-13-6-7-16-17(12-13)27-19(22-16)24-10-8-23(9-11-24)18(25)21-15-5-3-2-4-14(15)20/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOQGDWIEPIVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)

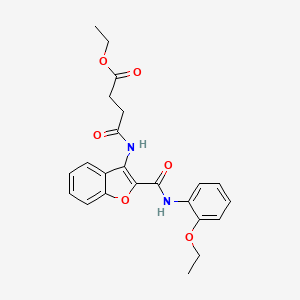
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
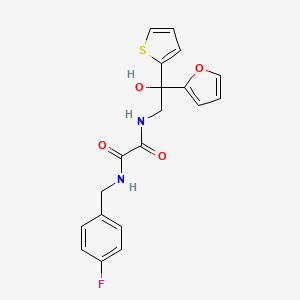
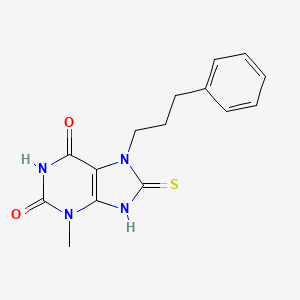
![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)
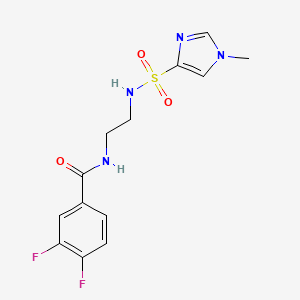
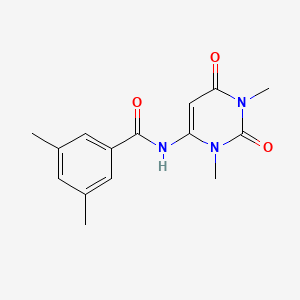
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
